1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride
Description
1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14F3N·HCl and a molecular weight of 217.66 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a cyclohexyl ring, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBWPDHAQKLHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a trifluoromethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group and methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structural features and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Biological Activity
1-[(1R,4R)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride, also known as DAE20492, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H14ClF3N
- Molecular Weight : 239.67 g/mol
- CAS Number : 2503204-92-8
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its trifluoromethyl group may enhance lipophilicity, potentially affecting its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to enhance serotonergic neurotransmission, which is critical in mood regulation.
- Analgesic Properties : The compound has been evaluated for its analgesic effects. In a study involving pain models, it demonstrated significant pain relief comparable to standard analgesics.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival.
Case Studies
Several case studies have highlighted the compound's efficacy:
-
Animal Model Study on Depression :
- Objective : To evaluate the antidepressant effects in a forced swim test.
- Findings : Subjects treated with DAE20492 showed a significant reduction in immobility time compared to controls, indicating an antidepressant effect.
-
Pain Relief Study :
- Objective : To assess analgesic properties in a formalin-induced pain model.
- Results : The compound reduced pain scores significantly at various doses, suggesting strong analgesic potential.
-
Neuroprotection Study :
- Objective : To investigate neuroprotective effects against oxidative stress.
- Outcomes : In vitro studies showed that DAE20492 reduced cell death in neuronal cultures exposed to oxidative agents.
Data Table of Biological Activities
| Activity Type | Model Used | Results |
|---|---|---|
| Antidepressant | Forced Swim Test | Reduced immobility time |
| Analgesic | Formalin-Induced Pain Model | Significant reduction in pain scores |
| Neuroprotective | Neuronal Cell Cultures | Decreased cell death under oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
